molecular formula C8H13ClF3N B13465126 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride

6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13465126
M. Wt: 215.64 g/mol
InChI Key: PYYPHVVLRITIDR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[321]octane hydrochloride is a synthetic compound characterized by a bicyclic structure with a trifluoromethyl group and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride typically involves the reaction of 3,3-dialkyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with alkyl mercaptoacetates in the presence of piperidine . This reaction results in the formation of 2-oxa-7-thiabicyclo[3.2.1]octane derivatives, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The azabicyclo moiety contributes to the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-5-1-6(7)4-12-3-5;/h5-7,12H,1-4H2;1H

InChI Key

PYYPHVVLRITIDR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

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